(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule that features a benzothiazole ring, a thiophene ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation, followed by methylation using dimethyl sulfate.
Formation of Prop-2-enamide Group: The prop-2-enamide group is formed through a condensation reaction involving an appropriate aldehyde and amine.
Coupling with Thiophene Ring: The final step involves coupling the benzothiazole derivative with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors or photovoltaic materials.
Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the thiophene ring can interact with proteins, affecting their activity. The dimethylsulfamoyl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
Uniqueness
(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide: is unique due to the presence of the prop-2-enamide group, which provides additional sites for chemical modification and enhances its reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-19(2)25(21,22)12-6-7-13-14(10-12)24-16(17-13)18-15(20)8-5-11-4-3-9-23-11/h3-10H,1-2H3,(H,17,18,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZOGKUFKPHEZ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.